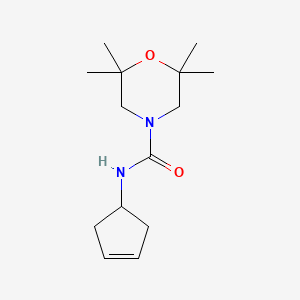
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide, commonly known as CTM or cyclothiazomycin, is a naturally occurring cyclic tetramic acid antibiotic. It was first isolated from the fermentation broth of Streptomyces sp. JCM9888 in 1995. CTM has been found to exhibit potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some gram-negative bacteria.
Mécanisme D'action
CTM inhibits the enzyme MurB by binding to its active site and blocking the formation of UDP-N-acetylmuramic acid, a key intermediate in the biosynthesis of peptidoglycan. This leads to the inhibition of cell wall biosynthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
CTM has been found to exhibit low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. CTM has been found to accumulate in the liver, kidney, and lung tissues, indicating its potential for the treatment of systemic bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
CTM has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limited solubility in water and organic solvents can make it difficult to use in certain experimental settings. Additionally, its high cost and limited availability can be a limitation for some research groups.
Orientations Futures
There are several potential future directions for research on CTM. One area of interest is the development of CTM derivatives with improved pharmacokinetic properties and antibacterial activity. Another area of interest is the investigation of CTM's potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia. Additionally, the synergistic activity of CTM with other antibiotics could be further explored to develop more effective treatment regimens for bacterial infections.
Méthodes De Synthèse
The synthesis of CTM has been reported by several research groups. One of the most commonly used methods involves the condensation of cyclopentenone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) followed by amination with morpholine and subsequent carboxylation. This method has been optimized to yield CTM in high purity and yield.
Applications De Recherche Scientifique
CTM has been extensively studied for its antibacterial activity and mechanism of action. It has been found to inhibit bacterial cell wall biosynthesis by targeting the enzyme MurB, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. CTM has also been shown to exhibit synergistic activity with other antibiotics, such as β-lactams and vancomycin, against N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide.
Propriétés
IUPAC Name |
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2)9-16(10-14(3,4)18-13)12(17)15-11-7-5-6-8-11/h5-6,11H,7-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRWZNJZAQVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C(=O)NC2CC=CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)



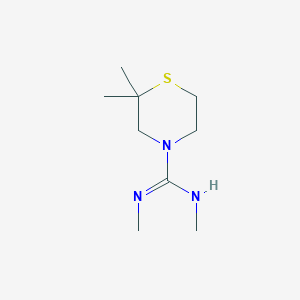
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
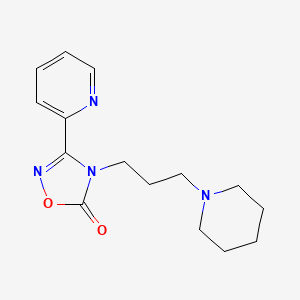
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
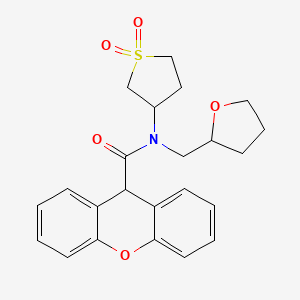
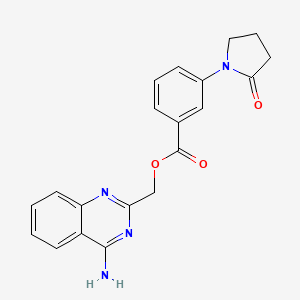
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)